N-苄基亚油酰胺

描述

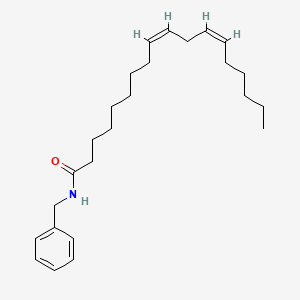

N-苄基亚油酰胺是一种有机化合物,分子式为C₂₅H₃₉NO,分子量为369.58 g/mol 。它是亚油酸的衍生物,羧基被苄基酰胺基取代。 该化合物以其多种生物活性而闻名,包括抗炎和抗疲劳特性 .

科学研究应用

化学: 用作研究酰胺键形成和反应的模型化合物。

生物学: 研究其在调节生物途径中的作用,尤其是与炎症和疲劳相关的途径。

医学: 探索其潜在的治疗效果,包括抗炎和镇痛特性。

作用机制

N-苄基亚油酰胺主要通过抑制可溶性环氧化物水解酶 (sEH) 来发挥作用。这种酶参与多不饱和脂肪酸衍生的环氧化合物的代谢。通过抑制 sEH,N-苄基亚油酰胺可以提高这些环氧化合物的水平,这些环氧化合物具有抗炎和镇痛特性。 该化合物还可以激活核因子红系 2 相关因子 2 (Nrf2),这是一种参与细胞对氧化应激反应的转录因子 .

类似化合物:

N-苄基-9,12-十八碳二烯酰胺: 亚油酸的另一种衍生物,具有类似的生物活性。

亚油酰胺: 没有苄基的母体化合物。

独特性: N-苄基亚油酰胺的独特性在于它既是可溶性环氧化物水解酶的抑制剂,又是核因子红系 2 相关因子 2 的激活剂。 这种双重机制有助于其强大的抗炎和镇痛作用,使其成为治疗应用的有希望的候选药物 .

生化分析

Biochemical Properties

N-benzyllinoleamide interacts with several enzymes, proteins, and other biomolecules. It is selective for soluble epoxide hydrolase (sEH) over fatty acid amide hydrolase (FAAH), indicating its specific interaction with these enzymes . The nature of these interactions is crucial for the biochemical reactions in which N-benzyllinoleamide participates.

Cellular Effects

N-benzyllinoleamide has significant effects on various types of cells and cellular processes. It inhibits the production of NF-κB and activates nuclear factor erythroid 2-related factor 2 (Nrf2) in Neuro2a murine neuroblastoma cells . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-benzyllinoleamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its inhibitory action on sEH .

准备方法

合成路线和反应条件: N-苄基亚油酰胺可以通过亚油酸与苄胺反应合成。反应通常涉及亚油酸羧基的活化,然后用苄胺进行亲核取代。 常用的活化试剂包括二环己基碳二亚胺 (DCC) 和 4-二甲基氨基吡啶 (DMAP),溶于二氯甲烷等有机溶剂中 .

工业生产方法: 在工业环境中,N-苄基亚油酰胺的合成可能涉及使用连续流动反应器来优化反应条件并提高产率。 该过程还可能包括提纯步骤,例如重结晶或色谱法,以获得所需的纯度 .

反应类型:

氧化: N-苄基亚油酰胺可以发生氧化反应,特别是在亚油酸部分的双键处。常用的氧化剂包括高锰酸钾和四氧化锇。

还原: 该化合物可以使用氢化反应进行还原,通常在钯催化剂存在下进行。

取代: N-苄基亚油酰胺可以参与亲核取代反应,特别是在酰胺氮上。

常用试剂和条件:

氧化: 水溶液中的高锰酸钾。

还原: 氢气,以钯碳为催化剂。

取代: 三乙胺等碱存在下的苄胺。

主要产物:

氧化: 取决于反应条件,可以形成环氧化合物或二醇。

还原: 饱和酰胺。

取代: 取决于所用亲核试剂,可以得到各种取代酰胺.

相似化合物的比较

N-Benzyl-9,12-octadecadienamide: Another derivative of linoleic acid with similar biological activities.

Linoleamide: The parent compound without the benzyl group.

Macamide: A related compound found in Lepidium meyenii (maca) with similar anti-fatigue properties.

Uniqueness: N-Benzyllinoleamide is unique due to its dual action as an inhibitor of soluble epoxide hydrolase and an activator of nuclear factor erythroid 2-related factor 2. This dual mechanism contributes to its potent anti-inflammatory and analgesic effects, making it a promising candidate for therapeutic applications .

生物活性

N-Benzyllinoleamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and potential antiviral properties, supported by various studies and case reports.

Chemical Structure and Synthesis

N-Benzyllinoleamide is derived from linoleic acid and is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide functional group. The synthesis typically involves the reaction of linoleic acid derivatives with benzylamine under specific conditions to yield N-benzyllinoleamide.

1. Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of N-benzyllinoleamide. For instance, a study demonstrated that this compound significantly inhibited carrageenan-induced rat paw edema, achieving an inhibition rate of approximately 94.69% at 1 hour post-administration. This suggests a potent anti-inflammatory effect that could be beneficial in treating inflammatory conditions.

| Time (h) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

The mechanism behind this activity may involve the modulation of pro-inflammatory cytokines and mediators, although further research is needed to elucidate the exact pathways involved.

2. Antimicrobial Activity

N-Benzyllinoleamide has also shown promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

These findings indicate that N-benzyllinoleamide is particularly effective against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent.

3. Antiviral Activity

Recent studies have indicated that N-benzyllinoleamide exhibits antiviral activity, particularly against H1N1 influenza virus strains. The binding affinity of N-benzyllinoleamide to neuraminidase was measured at approximately -6.6 kcal/mol, suggesting a strong interaction that could inhibit viral replication.

Case Studies and Research Findings

A notable case study involving N-benzyllinoleamide examined its effects on cell lines infected with H1N1 virus, where it was observed to reduce viral load significantly compared to untreated controls. This reinforces its potential as an antiviral therapeutic agent.

4. Mechanistic Insights

The biological activity of N-benzyllinoleamide can be attributed to its ability to interact with specific molecular targets within cells:

- Anti-inflammatory : Inhibition of NF-kB signaling pathway.

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Antiviral : Inhibition of viral neuraminidase activity.

属性

IUPAC Name |

(9Z,12Z)-N-benzyloctadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWLCIANOBCQGW-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18286-71-0 | |

| Record name | N-Benzyl-linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-LINOLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the potential benefits of N-benzyllinoleamide related to exercise performance?

A1: Research suggests that N-benzyllinoleamide might have anti-fatigue properties, specifically in the context of exercise. A study using a mouse model demonstrated that administration of N-benzyllinoleamide could prolong exhaustive swimming time. [] This effect was linked to modulated energy metabolism, including increased liver glycogen and non-esterified fatty acid levels, as well as reduced lactic acid, blood ammonia, and lactate dehydrogenase levels after exercise. [] Additionally, the compound appears to improve antioxidant status, as evidenced by decreased malondialdehyde content and increased superoxide dismutase and glutathione peroxidase activities in the brain, muscle, and liver of mice subjected to swimming exercises. []

Q2: Does N-benzyllinoleamide interact with the endocannabinoid system?

A2: Yes, N-benzyllinoleamide exhibits moderate binding affinity for the cannabinoid CB1 receptor (Ki = 0.48 μM). [] Furthermore, it demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) and potently inhibits anandamide cellular uptake. [] This suggests that N-benzyllinoleamide might exert some of its effects through modulation of the endocannabinoid system.

Q3: What are the implications of N-benzyllinoleamide's interaction with the endocannabinoid system?

A3: While more research is needed, the interaction of N-benzyllinoleamide with the endocannabinoid system could be relevant for its potential therapeutic applications. The endocannabinoid system is involved in various physiological processes, including pain modulation, mood regulation, and immune responses. [] Targeting this system with compounds like N-benzyllinoleamide could offer novel therapeutic strategies for conditions related to these processes.

Q4: Are there any analytical methods available to identify and quantify N-benzyllinoleamide in Maca samples?

A4: Yes, several analytical methods have been developed to identify and quantify N-benzyllinoleamide in Maca samples. High-performance liquid chromatography coupled with ultraviolet and mass spectrometry (HPLC-UV-MS/MS) has been successfully employed for this purpose. [, ] This technique enables the separation, identification, and quantification of N-benzyllinoleamide and other macamides present in complex plant matrices.

Q5: How do the levels of N-benzyllinoleamide vary among different Maca varieties?

A5: Research indicates that the concentration of macamides, including N-benzyllinoleamide, can vary significantly among different Maca varieties. For instance, a study comparing yellow, black, white, and purple Maca varieties found that yellow and black Maca had the highest concentrations of macamides, followed by white and purple Maca. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。